molecular formula C22H19N5O3S2 B2655264 N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242884-12-3

N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2655264
CAS No.: 1242884-12-3
M. Wt: 465.55
InChI Key: QQOQDXNADFPCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research by Hassneen & Abdallah (2003) and Vas’kevich et al. (2006) focuses on synthesizing compounds related to N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide and analyzing their structures. These studies highlight the chemical processes and reactions involved in creating similar complex compounds and the importance of chemical and spectroscopic evidence in determining their structures (Hassneen & Abdallah, 2003) (Vas’kevich et al., 2006).

Crystal Structure Analysis

The work of Repich et al. (2017) involves the synthesis of compounds structurally related to this compound and analyzing their crystal structures. This research provides insights into how molecules of such compounds form inversion dimers and layer themselves in crystals through hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Potential Biological Applications

Research by Dollé et al. (2008) and Werbel et al. (1973) suggests potential biological applications of similar compounds. Dollé et al. (2008) discuss the synthesis of a series of compounds as selective ligands for biological receptors, indicating potential for biomedical research and drug development (Dollé et al., 2008). Werbel et al. (1973) explore antimalarial effects of triazolopyrimidines, suggesting the relevance of similar structures in therapeutic applications (Werbel et al., 1973).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-13-5-3-7-16(14(13)2)23-18(28)12-32-22-25-24-21-26(11-15-6-4-9-30-15)20(29)19-17(27(21)22)8-10-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOQDXNADFPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.